Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted $$^1$$H NMR peaks (in D₂O, referenced to TMS):
- δ 1.2–1.4 ppm (d, 3H) : Methyl group on piperazine.
- δ 2.5–3.5 ppm (m, 10H) : Piperazine ring protons and methylene groups.
- δ 3.7 ppm (s, 3H) : Ester methyl group.
- δ 4.1–4.3 ppm (t, 2H) : Methylene adjacent to the ester.
$$^13$$C NMR signals:
Infrared (IR) Spectroscopy
Key absorption bands:
UV-Vis Spectroscopy
- No significant absorption above 250 nm due to the absence of conjugated π systems.
- Weak n→π* transitions below 220 nm from lone pairs on nitrogen and oxygen.
Properties
CAS No. |
1432679-92-9 |
|---|---|
Molecular Formula |
C9H19ClN2O2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
methyl 3-(2-methylpiperazin-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8-7-10-4-6-11(8)5-3-9(12)13-2;/h8,10H,3-7H2,1-2H3;1H |
InChI Key |
VENLAKHOZWONFP-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1CCC(=O)OC.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CCC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Preparation Approaches
The synthesis of Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride primarily follows strategies developed for monosubstituted piperazine derivatives, with specific adaptations for the 2-methyl substitution on the piperazine ring.
One-Pot One-Step Procedure:
The compound can be synthesized via a streamlined one-pot reaction, which avoids the use of protecting groups on the piperazine nitrogen atoms. This approach involves direct reaction of protonated 2-methylpiperazine with methyl 3-chloropropanoate or analogous acylating agents under controlled conditions. The reaction typically proceeds in common organic solvents such as methanol or acetic acid at room temperature or slightly elevated temperatures.
This method benefits from simplicity and reduced purification steps, improving overall efficiency.Catalysis and Reaction Conditions:
The reaction is often catalyzed heterogeneously using metal ions supported on commercial polymeric resins. These catalysts enhance the nucleophilic substitution step where the piperazine nitrogen attacks the alkyl ester or halide, facilitating the formation of the propanoate linkage.
Reaction times vary but are generally optimized between 2 to 12 hours depending on temperature and catalyst loading.Industrial Scale Production:
For large-scale synthesis, batch reactors or continuous flow microwave reactors are employed. Microwave-assisted synthesis accelerates the reaction kinetics, significantly reducing reaction times and improving yields. This technique also allows better control over reaction parameters, such as temperature and pressure, leading to more consistent product quality.
Specific Preparation Methodology for 2-Methylpiperazine Derivative
While detailed literature specifically on 2-methylpiperazine substitution is limited, the preparation closely parallels that of the parent piperazine compound with necessary adjustments:
-
- 2-Methylpiperazine (protonated form)
- Methyl 3-chloropropanoate or methyl 3-bromopropanoate as the alkylating agent
-
- Protonation of 2-methylpiperazine to increase nucleophilicity selectivity.
- Nucleophilic substitution of the halogen on methyl 3-chloropropanoate by the secondary amine nitrogen of 2-methylpiperazine.
- Isolation of the product as the dihydrochloride salt by treatment with hydrochloric acid to enhance stability and crystallinity.
Solvent and Temperature:
Common solvents include methanol, ethanol, or acetic acid. Reactions are carried out at ambient to moderate temperatures (25–60 °C) to balance reaction rate and product stability.Purification:
The dihydrochloride salt precipitates upon acidification and can be purified by recrystallization from appropriate solvents such as ethanol-water mixtures.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, Acetic acid | Polar protic solvents preferred |
| Temperature | 25–60 °C | Higher temps accelerate reaction |
| Catalyst | Metal ion on polymeric resin (e.g., Cu(II)) | Enhances substitution efficiency |
| Reaction Time | 2–12 hours | Microwave-assisted reactions < 1 h |
| Molar Ratios | 1:1 to 1:1.2 (piperazine:alkylating agent) | Slight excess of alkylating agent often used |
| Workup | Acidification with HCl | Yields dihydrochloride salt |
| Purification | Recrystallization | Achieves high purity |
Advanced Techniques: Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to improve the synthesis of piperazine derivatives by:
- Reducing reaction times from hours to minutes.
- Increasing product yields by promoting uniform heating.
- Minimizing side reactions due to shorter exposure times.
This method is particularly advantageous for industrial applications seeking rapid throughput and energy efficiency.
Research Findings and Comparative Notes
- The preparation of methyl 3-(piperazin-1-yl)propanoate dihydrochloride, closely related to the 2-methyl derivative, has been extensively studied, showing that the presence of substituents on the piperazine ring can influence reaction kinetics and product stability.
- The dihydrochloride salt form improves handling and storage by increasing the compound’s crystallinity and reducing hygroscopicity.
- The use of heterogeneous catalysis allows for catalyst recovery and reuse, aligning with green chemistry principles.
- No significant differences in the synthetic route are noted between the unsubstituted and 2-methyl-substituted piperazine derivatives, but reaction conditions may require minor optimization to accommodate steric and electronic effects of the methyl group.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Conventional One-Pot Reaction | Direct nucleophilic substitution in protic solvent | Simple, cost-effective | Longer reaction times |
| Heterogeneous Catalysis | Use of metal ion supported resin catalysts | Enhanced reaction rate, reusable catalyst | Requires catalyst preparation |
| Microwave-Assisted Synthesis | Microwave irradiation to accelerate reaction | Rapid, high yield, energy efficient | Requires specialized equipment |
| Batch Reactor Industrial Scale | Large scale batch reaction vessel | Scalable, controlled environment | Longer processing times |
| Continuous Flow Microwave | Flow reactors with microwave heating | Continuous production, high throughput | Initial setup cost |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two structurally related impurities (Imp. B and Imp. C) from pharmaceutical reference standards:
Key Observations :
- Substituent Impact: The 2-methylpiperazine group in the target compound reduces steric hindrance compared to the 4-phenyl and 4-(4-chlorophenyl) groups in Imp. B and Imp.
- Solubility : The dihydrochloride salt form in both the target compound and Imp. C improves aqueous solubility, critical for bioavailability in drug formulations.
- Bioactivity : Imp. B and Imp. C contain triazolopyridine moieties, which are associated with GABA receptor modulation, whereas the target compound’s ester group may favor hydrolysis to carboxylic acid derivatives for prodrug applications.
Biological Activity
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
This compound is a derivative of propanoic acid, featuring a piperazine moiety that contributes to its biological activity. The compound can be synthesized through various chemical reactions involving piperazine and propanoic acid derivatives. The synthesis typically involves:
- Formation of the Propanoate : Methyl propanoate is reacted with 2-methylpiperazine under controlled conditions to yield the desired ester.
- Dihydrochloride Salt Formation : The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Anticancer Activity
Research has indicated that methyl 3-(2-methylpiperazin-1-yl)propanoate exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The results demonstrated:
- IC50 Values : The compound showed inhibitory concentrations (IC50) ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and similar efficacy against MCF-7 cells, indicating potent antiproliferative effects .
- Mechanism of Action : It appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways, although detailed mechanistic studies are still required.
Other Biological Activities
Beyond its anticancer properties, methyl 3-(2-methylpiperazin-1-yl)propanoate has been investigated for other biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may possess neuroprotective properties, warranting further investigation into their use in neurodegenerative diseases.
Study 1: Antiproliferative Effects
In a systematic evaluation of various derivatives of methyl 3-(2-methylpiperazin-1-yl)propanoate, a study reported that several compounds exhibited strong antiproliferative effects on HCT-116 and MCF-7 cell lines. The study utilized the MTT assay to assess cell viability post-treatment. Notably:
| Compound | IC50 (HCT-116) | IC50 (MCF-7) |
|---|---|---|
| Compound A | 1.9 μg/mL | 2.3 μg/mL |
| Compound B | 4.5 μg/mL | 5.0 μg/mL |
| Compound C | 7.52 μg/mL | 6.8 μg/mL |
This data highlights the potential of these compounds as leads for further drug development .
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms behind the anticancer activity of this compound. Researchers employed flow cytometry and Western blot analysis to elucidate:
- Apoptotic Pathways : The compound was found to significantly increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.
- Cell Cycle Arrest : Treatment led to G0/G1 phase arrest in cancer cells, indicating a disruption in the cell cycle progression.
Q & A
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 1.2, pepsin) and intestinal (pH 6.8, pancreatin) fluids at 37°C. Analyze degradation products using UPLC-QTOF-MS every 30 minutes for 24 hours. Compare stability in plasma (37°C, 5% CO₂) to identify metabolites. Use Arrhenius plots to predict shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
